molecular formula C35H46NOPS B13642626 (R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13642626
M. Wt: 559.8 g/mol
InChI Key: MPNLFKSTBZVZJJ-PFADGEOKSA-N
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Description

®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structural properties and its application in various catalytic processes, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide involves several steps. One common method includes the reaction of a biphenyl derivative with a dicyclohexylphosphino compound under controlled conditions. The reaction typically requires a palladium catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for larger yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, phosphine ligands, and various organic solvents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the product is often a new biphenyl derivative with modified functional groups .

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide is widely used as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine

While its primary applications are in chemistry, the compound’s derivatives are being explored for potential biological and medicinal applications. Research is ongoing to understand its interactions with biological molecules and its potential as a therapeutic agent .

Industry

In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role as a catalyst in large-scale chemical reactions makes it invaluable for industrial applications .

Mechanism of Action

The mechanism by which ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide exerts its effects is primarily through its role as a ligand in catalytic processes. The compound forms a complex with palladium, which then facilitates various cross-coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-((S)-[1,1’-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its unique structural configuration, which provides enhanced stability and reactivity in catalytic processes. This makes it particularly effective in facilitating complex organic reactions .

Properties

Molecular Formula

C35H46NOPS

Molecular Weight

559.8 g/mol

IUPAC Name

N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C35H46NOPS/c1-35(2,3)39(37)36-34(29-25-23-28(24-26-29)27-15-7-4-8-16-27)32-21-13-14-22-33(32)38(30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4,7-8,13-16,21-26,30-31,34,36H,5-6,9-12,17-20H2,1-3H3/t34-,39?/m0/s1

InChI Key

MPNLFKSTBZVZJJ-PFADGEOKSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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